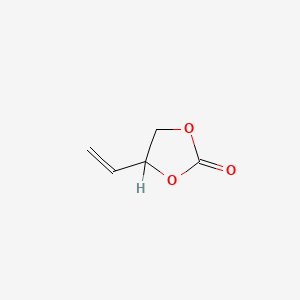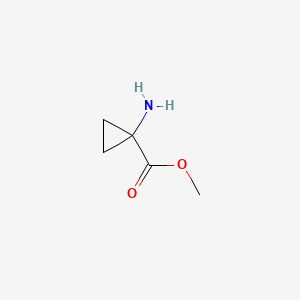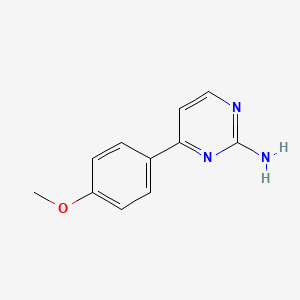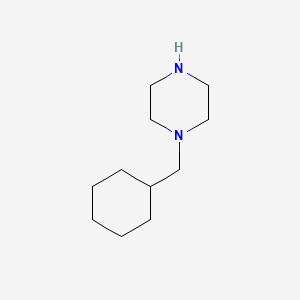
6-Methoxy-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-[2,2’]bipyridinyl is an organic compound with the molecular formula C11H10N2O. It is a derivative of bipyridine, where a methoxy group is attached to the 6th position of the bipyridine structure. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-[2,2’]bipyridinyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two different organic groups. The process involves the reaction of a boronic acid or ester with a halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of 6-Methoxy-[2,2’]bipyridinyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-[2,2’]bipyridinyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted bipyridine compounds.
Aplicaciones Científicas De Investigación
6-Methoxy-[2,2’]bipyridinyl has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-[2,2’]bipyridinyl involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and physical properties. These interactions can influence various biochemical pathways and processes.
Comparación Con Compuestos Similares
6-Methoxy-[2,2’]bipyridinyl can be compared with other similar compounds, such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
3,3’-Bipyridine: A bipyridine isomer with unique properties.
The uniqueness of 6-Methoxy-[2,2’]bipyridinyl lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other bipyridine derivatives .
Propiedades
IUPAC Name |
2-methoxy-6-pyridin-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-11-7-4-6-10(13-11)9-5-2-3-8-12-9/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJZKPCXIIAKKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the structural features of 6-Methoxy-[2,2']bipyridinyl and how do they influence its coordination behavior?
A1: 6-Methoxy-[2,2']bipyridinyl is a bipyridine derivative featuring a methoxy group at the 6-position. This substitution significantly impacts its coordination chemistry:
- Steric hindrance: The methoxy group introduces steric bulk near the nitrogen donor atoms, potentially influencing the geometry of metal complexes formed. [, , ]
- Electronic effects: The electron-donating nature of the methoxy group can alter the electron density within the bipyridine ring, affecting the stability and reactivity of metal complexes. [, ]
Q2: How does the presence of the methoxy group in 6-Methoxy-[2,2']bipyridinyl affect its photophysical properties compared to unsubstituted bipyridine?
A2: The methoxy group in 6-Methoxy-[2,2']bipyridinyl influences its photophysical properties by altering the electronic structure of the bipyridine core.
- Electron donation: The methoxy group acts as an electron donor, which can lead to a red-shift in the absorption and emission spectra compared to unsubstituted bipyridine. []
- Quantum yield: The presence and position of substituents on bipyridine ligands can impact the quantum yield of their metal complexes. Studies have shown that copper(I) complexes with 6-Methoxy-[2,2']bipyridinyl exhibit promising photoluminescence properties with quantum yields up to 38%, highlighting their potential application in light-emitting electrochemical cells (LECs). []
Q3: What types of reactions have been explored with metal complexes of 6-Methoxy-[2,2']bipyridinyl?
A3: Research has explored various reactions involving metal complexes of 6-Methoxy-[2,2']bipyridinyl:
- Cyclometalation: The ligand readily undergoes both C(sp2)–H and C(sp3)–H bond activation with palladium(II) and platinum(II) precursors, forming cyclometalated complexes under specific reaction conditions. []
- Rollover reactions: Platinum(II) complexes with 6-Methoxy-[2,2']bipyridinyl demonstrate interesting reactivity in rollover and retro-rollover reactions, showcasing potential for designing catalytic cycles where the ligand acts as a hydrogen atom reservoir. [, ]
Q4: Are there any analytical techniques specifically employed to study 6-Methoxy-[2,2']bipyridinyl and its metal complexes?
A4: A range of analytical techniques are used to characterize 6-Methoxy-[2,2']bipyridinyl and its metal complexes:
- Spectroscopy: NMR (1H, 13C, 31P) spectroscopy helps determine structural features and solution behavior of the complexes. [, ] UV-Vis and photoluminescence spectroscopy are employed to study the electronic and photophysical properties. []
- X-ray crystallography: Single-crystal X-ray diffraction studies provide detailed insights into the solid-state structures of the complexes, revealing information about bond lengths, angles, and coordination geometries. [, ]
- Electrochemistry: Electrochemical methods such as cyclic voltammetry are utilized to investigate the redox properties of the metal complexes and their potential applications in devices like LECs. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














